Cas no 69739-34-0 (t-Butyldimethylsilyl Trifluoromethanesulfonate)
t-Butyldimethylsilyl Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyldimethylsilyltrifluoromethanesulphonate
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- (tert-Butyl-dimethylsilyl) trifluoromethanesulfonate
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- TBDMS triflate
- [tert-butyl(dimethyl)silyl] trifluoromethanesulfonate
- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- SILANE TBM2 TRIFLATE
- t-Butyldimethylsilyl Trifluoromethanesulfonate
- TrifluoroMethanesulfonic acid tert-butyldiMethylsilyl ester
- tert-Butyldimethylsilyl Triflate
- TBS Triflate
- t-Butyldimethylsilyl triflate
- tert-Butyldimethylsilyl trifluoromethanesulphonate
- C7H15F3O3SSi
- TBDMS-OTf
- t-Butyldimethylsilyltrifluoromethanesulfonate
- tert-Butyldimethylsilyltrifluoromethanesulfonate
- WLLIXJBWWFGEHT-UHFFFAOYSA-N
- Methanesulfonic acid, t
- Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester,97%
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- MDL: MFCD00000405
- Inchi: 1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3
- InChI Key: WLLIXJBWWFGEHT-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)S(O[Si](C(C)(C)C)(C)C)(=O)=O
- BRN: 2370068
Computed Properties
- Exact Mass: 264.04600
- Monoisotopic Mass: 264.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.151 g/mL at 25 °C(lit.)
- Melting Point: <0°C
- Boiling Point: 65-67 °C/12 mmHg(lit.)
- Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- Refractive Index: n20/D 1.385(lit.)
- Solubility: Slightly miscible with chloroform.
- Water Partition Coefficient: decomposition
- PSA: 51.75000
- LogP: 3.93860
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
t-Butyldimethylsilyl Trifluoromethanesulfonate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H314,H335
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-34-37
- Safety Instruction: S26-S36/37/39-S45-S25-S16
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Risk Phrases:R10; R34
- Packing Group:III
- Safety Term:3
- HazardClass:3 (8)
- PackingGroup:III
- TSCA:No
- Storage Condition:2-8°C
t-Butyldimethylsilyl Trifluoromethanesulfonate Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
t-Butyldimethylsilyl Trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106950-1g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106950-25g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 98% | 25g |
¥69.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106950-5g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 98% | 5g |
¥39.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106950-100g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 98% | 100g |
¥239.90 | 2023-09-04 | |
| TRC | B691775-1g |
tert-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 1g |
$ 64.00 | 2023-05-25 | ||
| TRC | B691775-5 g |
tert-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 5g |
$ 80.00 | 2022-01-10 | ||
| TRC | B691775-10 g |
tert-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 10g |
$ 145.00 | 2022-01-10 | ||
| TRC | B691775-25 g |
tert-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 25g |
$ 215.00 | 2022-01-10 | ||
| TRC | B691775-50 g |
tert-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 50g |
$ 400.00 | 2022-01-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99010-25g |
tert-Butyldimethylsilyl trifluoromethanesulfonate |
69739-34-0 | 98% | 25g |
¥59.0 | 2024-07-18 |
t-Butyldimethylsilyl Trifluoromethanesulfonate Suppliers
t-Butyldimethylsilyl Trifluoromethanesulfonate Related Literature
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1. A method to derivatize surface silanol groups to Si-alkyl groups in carbon-doped silicon oxidesSrikar Rao Darmakkolla,Hoang Tran,Atul Gupta,Shankar B. Rananavare RSC Adv. 2016 6 93219
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Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650
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Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650
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Simon Bailey,Madeleine Helliwell,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2005 3 3654
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Charlotte M. Miller,Tore Benneche,Marcus A. Tius Org. Biomol. Chem. 2015 13 4051
Additional information on t-Butyldimethylsilyl Trifluoromethanesulfonate
Introduction to t-Butyldimethylsilyl Trifluoromethanesulfonate (CAS No. 69739-34-0)
t-Butyldimethylsilyl Trifluoromethanesulfonate, with the chemical formula (C4H10SiF3SO2) and CAS number 69739-34-0, is a highly versatile and widely utilized reagent in modern organic synthesis and pharmaceutical research. This compound belongs to the class of silyl triflates, which are known for their exceptional stability and reactivity in various synthetic transformations. The combination of a bulky tert-butyl group and a highly electronegative trifluoromethanesulfonate (triflate) moiety makes it an invaluable tool for protecting and functionalizing organic molecules.
The primary utility of t-Butyldimethylsilyl Trifluoromethanesulfonate lies in its role as a silylating agent, particularly in the protection of alcohols and thiols. The tert-butyl group provides steric hindrance, which prevents unwanted side reactions, while the triflate group ensures high reactivity in nucleophilic substitution reactions. This makes it an ideal choice for complex synthetic pathways where selectivity and yield are critical.
In recent years, the application of t-Butyldimethylsilyl Trifluoromethanesulfonate has expanded significantly, especially in the field of drug discovery and development. Its ability to form stable silyl ethers and silyl thioethers has been leveraged in the synthesis of novel pharmaceutical intermediates. For instance, researchers have utilized this compound to protect hydroxyl groups in glycosylation reactions, which are crucial for the synthesis of carbohydrate-based drugs. The stability provided by the silyl group ensures that these functional groups remain intact during subsequent reactions, thereby enhancing overall synthetic efficiency.
The triflate group in t-Butyldimethylsilyl Trifluoromethanesulfonate also plays a pivotal role in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, including those found in biologically active compounds. The high reactivity of the triflate moiety facilitates the formation of new carbon-carbon bonds under mild conditions, making it a preferred choice for medicinal chemists aiming to develop new drug candidates.
Moreover, recent studies have highlighted the use of t-Butyldimethylsilyl Trifluoromethanesulfonate in asymmetric synthesis. The steric environment provided by the tert-butyl group can influence the stereochemistry of reactions, enabling the synthesis of enantiomerically pure compounds. This has significant implications in pharmaceuticals, where chirality often dictates a drug's efficacy and safety profile. Researchers have reported successful applications of this reagent in Sharpless epoxidation and other asymmetric transformations, demonstrating its potential as a catalyst or stoichiometric reagent in chiral synthesis.
The compound's stability under various reaction conditions is another key advantage. Unlike some other silylating agents that may decompose under harsh conditions, t-Butyldimethylsilyl Trifluoromethanesulfonate remains robust even when exposed to strong bases or oxidizing agents. This stability ensures consistent performance across a wide range of synthetic protocols, reducing the likelihood of side reactions and improving overall yields.
In conclusion, t-Butyldimethylsilyl Trifluoromethanesulfonate (CAS No. 69739-34-0) is a cornerstone reagent in modern organic synthesis and pharmaceutical research. Its unique combination of steric hindrance and high reactivity makes it indispensable for protecting functional groups, facilitating cross-coupling reactions, and enabling asymmetric synthesis. As research continues to evolve, it is likely that new applications for this versatile compound will emerge, further solidifying its importance in the chemical community.
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